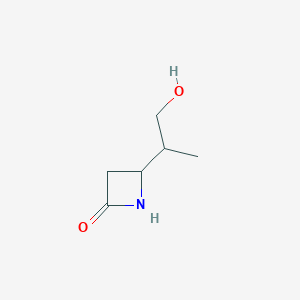

4-(1-Hydroxypropan-2-yl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75486-38-3 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-(1-hydroxypropan-2-yl)azetidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-4(3-8)5-2-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |

InChI Key |

BWMRFFJBRCEWGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1CC(=O)N1 |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Methodologies

Strategic Disconnections for the Azetidin-2-one (B1220530) Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For the azetidin-2-one core, several strategic disconnections can be envisioned, primarily revolving around the formation of the four-membered ring.

[2+2] Cycloaddition Pathways to Azetidin-2-one Derivatives

One of the most powerful and widely employed methods for constructing the azetidin-2-one ring is the [2+2] cycloaddition reaction. This approach involves the formal cycloaddition of a two-carbon component and a two-atom component (typically a C=N bond).

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is the seminal [2+2] cycloaddition of a ketene (B1206846) with an imine to furnish a β-lactam. The reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the azetidin-2-one ring.

The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the nature of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. The relative stereochemistry at C3 and C4 of the β-lactam ring is determined during the ring-closure step of the zwitterionic intermediate. Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams, while the opposite substitution pattern tends to yield trans-β-lactams.

Mechanistic Considerations in Staudinger Synthesis

| Step | Description | Key Factors Influencing Stereochemistry |

| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Electronic nature of substituents on the imine and ketene. |

| 2 | Formation of a zwitterionic intermediate. | Stabilization of the zwitterion can influence the rate of ring closure. |

| 3 | Conrotatory ring closure of the zwitterionic intermediate. | Competition between rotation around the C-C bond and ring closure determines the final stereochemistry (cis vs. trans). |

A common and practical variation of the Staudinger synthesis involves the in situ generation of ketenes from acid chlorides in the presence of a tertiary amine base, such as triethylamine. This method avoids the need to handle often unstable and reactive ketenes. The acid chloride is treated with the base to form a ketene, which is then immediately trapped by the imine present in the reaction mixture to yield the β-lactam. This approach is widely used for the synthesis of a diverse range of substituted azetidin-2-ones.

Another notable cycloaddition strategy is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to produce a β-lactam. This method offers a distinct advantage as it does not require the pre-formation of an imine.

Cyclization Approaches from Open-Chain Precursors (e.g., β-Amino Acids, β-Lactones)

An alternative to cycloaddition reactions is the intramolecular cyclization of open-chain precursors. The most direct precursors are β-amino acids. Dehydrative cyclization of β-amino acids using various coupling agents can lead to the formation of the corresponding β-lactam. This method is conceptually simple; however, it can be challenging to achieve efficient cyclization without competing polymerization or other side reactions.

β-Lactones can also serve as precursors to azetidin-2-ones. Ring-opening of a β-lactone with an amine followed by intramolecular cyclization can provide the desired β-lactam.

Radical and Anionic Cyclization Methodologies

While less common than cycloaddition and ionic cyclization methods, radical and anionic cyclization approaches have also been developed for the synthesis of the azetidin-2-one ring. These methods often involve the cyclization of suitably functionalized open-chain precursors containing a nitrogen atom and a radical or anionic acceptor.

Targeted Synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one: Addressing Stereocontrol

The synthesis of this compound presents a significant stereochemical challenge, as it contains two stereocenters: one at the C4 position of the azetidin-2-one ring and another at the C1 position of the propan-2-yl side chain. A successful synthesis must therefore control the relative and absolute stereochemistry of these two centers.

A plausible synthetic strategy for this compound could involve a Staudinger [2+2] cycloaddition between a suitable ketene or ketene equivalent and an imine derived from 1-aminopropan-2-ol. The hydroxyl group would likely need to be protected during the cycloaddition reaction.

Proposed Synthetic Approach and Stereocontrol

A potential retrosynthetic disconnection for this compound is shown below:

To control the stereochemistry, a chiral auxiliary could be incorporated into either the imine or the ketene precursor. For instance, a chiral amine could be used to form the imine, which could then direct the stereochemical outcome of the cycloaddition.

Alternatively, a related synthetic intermediate, 3-isopropenylazetidin-2-one, could be synthesized and subsequently functionalized to introduce the desired hydroxypropyl side chain at the C4 position. This could potentially be achieved through hydroboration-oxidation or other stereoselective olefin functionalization reactions.

The synthesis of the structurally related 3-(1-hydroxyethyl)azetidin-2-ones, key intermediates for carbapenem antibiotics, often involves the stereoselective reduction of a corresponding ketone or the stereoselective addition of a nucleophile to an aldehyde. Similar strategies could be adapted for the synthesis of the target molecule. For example, a 4-acetylazetidin-2-one derivative could be stereoselectively reduced to afford the desired 4-(1-hydroxyethyl)azetidin-2-one. Subsequent methylation of the acetyl group prior to reduction could potentially lead to the 4-(1-hydroxypropan-2-yl) side chain, although controlling the stereochemistry of the second chiral center would be a critical challenge.

Key Stereochemical Considerations

| Stereocenter | Potential Control Strategy |

| C4 of Azetidin-2-one | Diastereoselective [2+2] cycloaddition using a chiral imine or a chiral catalyst. |

| C1 of Hydroxypropyl side chain | Stereoselective reduction of a precursor ketone or stereoselective functionalization of an alkene. |

Further research and development are necessary to establish a robust and stereoselective synthetic route to this compound. The methodologies outlined above provide a solid foundation for such investigations.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. This is typically achieved by using either a chiral auxiliary to guide the reaction or by leveraging the stereochemical information inherent in the substrate itself.

Auxiliary-Controlled Stereoselectivity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. In the context of β-lactam synthesis, the Staudinger reaction—a [2+2] cycloaddition of a ketene and an imine—is a widely used method where this strategy can be applied illinois.edu.

By attaching a chiral auxiliary to the imine component, the two faces of the imine become diastereotopic. The approach of the ketene is then sterically biased, leading to the preferential formation of one diastereomer of the azetidin-2-one ring. A variety of chiral amines, often derived from natural products, can be used to prepare the chiral imines. For instance, imines prepared from enantiopure 1-aminoindane have been used in the synthesis of 3-benzyl-β-lactams, achieving complete trans-diastereoselectivity mdpi.com. The choice of auxiliary, solvent, and reaction temperature can significantly influence the degree of diastereoselectivity.

Table 1: Examples of Chiral Auxiliaries in Diastereoselective β-Lactam Synthesis Note: This table presents data for analogous β-lactam syntheses to illustrate the principle of auxiliary control.

| Chiral Auxiliary Source | Reactant Modified | Diastereomeric Ratio (trans:cis or R:S) | Reference |

|---|---|---|---|

| (R)-1-Phenylethylamine | Imine | Varies with substrate | mdpi.com |

| (S)-1-Aminoindane | Imine | >99:1 (trans) | mdpi.com |

| (S)-2-Amino-1,1-diphenyl-propan-1-ol | Ketene (as ester enolate) | Up to 94:6 er | illinois.edu |

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, a pre-existing stereocenter within one of the reacting molecules dictates the stereochemistry of the newly formed chiral centers. This approach avoids the need for an external auxiliary. For the synthesis of this compound, a precursor containing a stereocenter that will become part of the final structure can be used to direct the cyclization.

For example, a chiral aldehyde containing the stereocenter of the future side chain could be condensed with an amine to form a chiral imine. The subsequent cycloaddition with a ketene would proceed under the stereodirecting influence of the side-chain's chiral center. Alternatively, an acyclic amino acid precursor that already contains all the necessary carbon atoms and stereocenters for both the ring and the side chain can be cyclized. The stereochemistry of the cyclization to form the azetidin-2-one ring is influenced by the existing stereocenters, often with a preference for forming the thermodynamically more stable diastereomer.

Enantioselective Synthetic Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other from achiral or racemic precursors, often through the use of a chiral catalyst or by starting from a naturally occurring chiral molecule.

Asymmetric Catalysis for Azetidin-2-one Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of β-lactams, offering an atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Several catalytic systems have been developed for the enantioselective formation of the azetidin-2-one ring.

One of the most successful approaches involves the use of chiral nucleophilic catalysts to mediate the Staudinger reaction acs.orgjhu.edu. In this methodology, a chiral amine catalyst, such as a quinine derivative, activates the ketene or the imine, creating a chiral environment for the [2+2] cycloaddition. This strategy has been shown to produce β-lactams with high yields and excellent enantioselectivities illinois.edujhu.edu. Another advanced method is the palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation, which can form the β-lactam ring with high enantiomeric excess (up to 94% ee) nsf.gov. Biocatalytic methods, employing engineered enzymes, have also been developed for the asymmetric synthesis of β-lactams via intramolecular C-H amidation, achieving outstanding enantioselectivity (99% ee) nih.gov.

Table 2: Asymmetric Catalytic Systems for β-Lactam Synthesis

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Amine (Benzoylquinine) | Ketene-Imine Cycloaddition | Up to 96% | jhu.edu |

| Palladium(II) / Chiral Ligand | Intramolecular C-H Amidation | Up to 94% | nsf.gov |

| Engineered Myoglobin | Intramolecular C-H Amidation | 99% | nih.gov |

| Lithium Amide / Chiral Ligand | Ester Enolate-Imine Cyclization | Up to 94:6 er | illinois.edu |

Chiral Pool Approaches Utilizing Stereodefined Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or hydroxy acids, as starting materials nih.gov. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, circumventing the need for asymmetric induction steps.

For this compound, several chiral pool precursors are viable. L-Aspartic acid, for example, is a well-established starting material for the synthesis of 4-substituted azetidin-2-ones, providing the (S)-stereocenter at the C4 position of the ring google.comnih.gov. The synthesis would involve the transformation of the side-chain carboxylic acid of aspartic acid into the desired 1-hydroxypropan-2-yl group. Alternatively, a stereodefined precursor for the side chain, such as (S)- or (R)-lactic acid or alanine, could be synthesized and then coupled to a suitable azetidin-2-one synthon. This ensures the correct stereochemistry of the side chain, which can then be used in a substrate-controlled ring formation.

Convergent and Linear Synthesis Strategies for the 4-(1-Hydroxypropan-2-yl) Moiety

For the 4-(1-hydroxypropan-2-yl) moiety, both strategies can be envisioned:

Convergent Strategy: A more efficient convergent strategy would involve the separate synthesis of two key building blocks:

Fragment A: An azetidin-2-one core with a reactive functional group at the C4 position, such as an aldehyde (4-formylazetidin-2-one) or a good leaving group (4-acetoxyazetidin-2-one) researchgate.netresearchgate.net.

Fragment B: The enantiopure 1-hydroxypropan-2-yl side chain, prepared from a chiral pool starting material like (S)-lactic acid or (S)-alanine. This fragment would be converted into a suitable nucleophilic or electrophilic coupling partner, such as an organometallic reagent or a phosphorane ylide.

Chemoselective Transformations and Protecting Group Strategies During Synthesis

The synthesis of a molecule with multiple functional groups like this compound necessitates a careful selection of chemoselective reactions and the strategic use of protecting groups to avoid unwanted side reactions. The hydroxyl groups in the side chain and potentially a nitrogen protecting group on the β-lactam ring require orthogonal protection strategies to allow for their selective manipulation.

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the C4-side chain bond and the N1-C2 amide bond, suggesting a convergent synthesis. A key step would be the [2+2] cycloaddition of a ketene and an imine, a classic Staudinger reaction, to form the β-lactam ring. nih.govorganic-chemistry.orgwikipedia.org The imine precursor would need to incorporate the protected 1-hydroxypropan-2-yl moiety.

Protecting Group Strategies:

The 1,2-diol functionality in the side chain is particularly susceptible to oxidation and other transformations. Therefore, its protection is crucial. Several strategies can be employed:

Acetonide Protection: The diol can be protected as an acetonide by reacting the precursor with acetone in the presence of an acid catalyst. This protecting group is stable under neutral and basic conditions and can be readily removed under acidic conditions.

Silyl Ethers: The hydroxyl groups can be individually or simultaneously protected as silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. The choice of silyl group allows for differential protection and deprotection based on steric hindrance and reaction conditions.

Benzyl Ethers: Benzyl ethers offer robust protection for hydroxyl groups under a wide range of conditions and can be removed by hydrogenolysis, which is a mild and selective method.

The nitrogen of the azetidin-2-one can also be protected, often with groups like the p-methoxyphenyl (PMP) group, which can be removed oxidatively with ceric ammonium nitrate (CAN), or a benzyl group, removable by hydrogenolysis.

Chemoselective Transformations:

A key chemoselective transformation in the synthesis of the side chain would be the reduction of a ketone to a secondary alcohol. For instance, a precursor like 4-(1-oxopropan-2-yl)azetidin-2-one could be chemoselectively reduced to the desired this compound. This reduction needs to be performed without affecting the lactam carbonyl group. Reagents like sodium borohydride (NaBH4) in a protic solvent are often suitable for such selective ketone reductions.

| Functional Group | Protecting Group | Deprotection Conditions |

| 1,2-Diol | Acetonide | Mild acid (e.g., acetic acid in water/THF) |

| Primary Hydroxyl | TBDMS ether | Fluoride source (e.g., TBAF) |

| Secondary Hydroxyl | TIPS ether | Fluoride source (e.g., TBAF), slower than TBDMS |

| Both Hydroxyls | Benzyl ethers | Hydrogenolysis (H₂, Pd/C) |

| Lactam Nitrogen | p-Methoxyphenyl (PMP) | Ceric Ammonium Nitrate (CAN) |

| Lactam Nitrogen | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

Flow Chemistry and Scalable Synthetic Procedures for Azetidin-2-one Derivatives

The translation of laboratory-scale syntheses to industrial production requires robust, safe, and efficient processes. Flow chemistry has emerged as a powerful tool for the scalable synthesis of active pharmaceutical ingredients, including β-lactam derivatives. mdpi.com The advantages of flow chemistry include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for continuous manufacturing.

A key step in the synthesis of this compound, the Staudinger cycloaddition, can be adapted to a flow process. In a typical setup, streams of the ketene precursor (e.g., an acid chloride and a base) and the imine precursor would be mixed in a microreactor. The short residence time and precise temperature control in the reactor can lead to higher yields and selectivities compared to batch processes. The in-situ generation and immediate consumption of the highly reactive ketene minimizes decomposition and side reactions. nih.gov

Example of a Flow Chemistry Setup for Staudinger Cycloaddition:

| Parameter | Description |

| Reactors | Two separate syringe pumps for the ketene precursor solution (acid chloride and a non-nucleophilic base like triethylamine in an anhydrous solvent) and the imine solution. |

| Mixer | A T-mixer to ensure rapid and efficient mixing of the two reactant streams. |

| Reactor Coil | A heated or cooled coil of a specific length to control the reaction time and temperature precisely. |

| Back-pressure Regulator | To maintain the solvent in the liquid phase at elevated temperatures. |

| Quenching Unit | An in-line quenching stream to stop the reaction after the desired residence time. |

| Collection | Continuous collection of the product stream for subsequent workup and purification. |

The scalability of this process is achieved by running the flow reactor for extended periods, allowing for the production of kilogram quantities of the desired azetidin-2-one derivative. This approach is particularly advantageous for the synthesis of libraries of analogues for structure-activity relationship studies.

Synthesis of Deuterated, Isotope-Labeled, and Chiral Analogues for Mechanistic Investigations

The synthesis of isotopically labeled and chiral analogues of this compound is crucial for detailed mechanistic studies of its formation and biological activity.

Deuterated and Isotope-Labeled Analogues:

Isotopic labeling is a powerful technique to trace the fate of atoms through a reaction sequence and to elucidate reaction mechanisms. wikipedia.orgcreative-proteomics.comtaylorandfrancis.com For instance, to study the mechanism of the Staudinger cycloaddition, one could use a ketene precursor labeled with ¹³C at the carbonyl carbon. Analysis of the resulting β-lactam by ¹³C NMR spectroscopy would confirm the incorporation of the label into the lactam carbonyl group. organic-chemistry.orgwikipedia.org

Deuterium-labeled analogues can be synthesized to probe kinetic isotope effects or to serve as internal standards in mass spectrometry-based assays. For example, the hydroxyl proton in the side chain can be readily exchanged with deuterium by dissolving the compound in a deuterated solvent like methanol-d₄. Specific deuteration at carbon positions can be achieved by using deuterated starting materials. For instance, the reduction of a ketone precursor with sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the C1 position of the propan-2-yl side chain.

| Isotope | Position of Labeling | Synthetic Method | Application |

| ¹³C | Lactam Carbonyl | Use of ¹³C-labeled acyl chloride in Staudinger reaction | Mechanistic studies of the cycloaddition |

| ²H (D) | C1 of side chain | Reduction of a ketone precursor with NaBD₄ | Mechanistic studies, internal standard |

| ¹⁵N | Lactam Nitrogen | Use of ¹⁵N-labeled imine precursor | Mechanistic studies of biological interactions |

Chiral Analogues:

The biological activity of β-lactams is highly dependent on their stereochemistry. Therefore, the development of stereoselective syntheses is of paramount importance. rsc.org The synthesis of enantiomerically pure this compound can be achieved through several approaches:

Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid or a carbohydrate, ensures the transfer of chirality to the final product. For example, a chiral aldehyde derived from a natural sugar could be used to prepare the imine precursor for the Staudinger reaction. nih.govmdpi.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the ketene or imine precursor to direct the stereochemical outcome of the cycloaddition. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral amine or a chiral metal complex, can promote the enantioselective formation of one stereoisomer of the β-lactam. nih.gov

The absolute configuration of the newly formed stereocenters in the azetidin-2-one ring is typically determined by X-ray crystallography or by comparison of spectroscopic data with that of known compounds. The stereochemistry of the 1-hydroxypropan-2-yl side chain can be controlled by the stereoselective reduction of a ketone precursor using chiral reducing agents.

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of organic molecules. For 4-(1-Hydroxypropan-2-yl)azetidin-2-one, with its two stereocenters, NMR provides crucial information on atom connectivity, spatial proximity, and conformational dynamics.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity Analysis

Multi-dimensional NMR experiments are essential for assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound and establishing its detailed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the protons on the azetidinone ring, as well as within the hydroxypropyl side chain, confirming the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the hydroxypropyl side chain to the azetidinone ring, for instance, by showing a correlation between the C4 proton of the ring and the carbons of the side chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is vital for determining the relative stereochemistry. For example, a NOESY/ROESY experiment could reveal the spatial relationship between the proton at C4 of the azetidinone ring and the protons on the adjacent chiral center of the side chain, helping to establish the cis or trans relationship. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their proximity.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar β-lactam structures. nih.govmdpi.com

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (NH) | 7.5-8.5 (br s) | - | H-3a, H-3b | C2, C4 |

| 2 (C=O) | - | 165-175 | - | - |

| 3 (CH₂) | a: 2.8-3.2 (dd), b: 3.2-3.6 (dd) | 40-50 | H-1, H-4 | C2, C4 |

| 4 (CH) | 3.8-4.2 (m) | 55-65 | H-3a, H-3b, H-5 | C2, C3, C5, C6 |

| 5 (CH) | 2.0-2.5 (m) | 45-55 | H-4, H-6, H-7 | C4, C6, C7 |

| 6 (CH₃) | 1.1-1.3 (d) | 15-25 | H-5 | C5, C7 |

| 7 (CH₂) | 3.4-3.8 (m) | 60-70 | H-5, OH | C5, C6 |

| OH | Variable (br s) | - | H-7 | - |

Quantitative NMR for Purity and Stereoisomeric Ratio Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance and the ratio of stereoisomers in a mixture. By integrating the signals of specific protons corresponding to each diastereomer and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be determined. Furthermore, if a mixture of diastereomers is present, the ratio can be precisely calculated by comparing the integration of non-overlapping signals unique to each stereoisomer.

Dynamic NMR for Conformational Exchange Processes

The four-membered azetidinone ring is not perfectly planar and can undergo ring-puckering. globalresearchonline.net Dynamic NMR studies, which involve acquiring spectra at variable temperatures, can provide insights into such conformational exchange processes. By analyzing changes in line shape and coalescence of signals, the energy barriers for ring inversion and rotation around the C4-side chain bond can be determined. This information is crucial for understanding the molecule's conformational preferences in solution, which can influence its biological activity.

Chiroptical Spectroscopies for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of chiral centers.

Circular Dichroism (CD) Spectroscopy and Exciton Chirality Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The n→π* electronic transition of the β-lactam carbonyl group typically gives rise to a CD signal in the 210-230 nm range. mdpi.com The sign of this Cotton effect can often be correlated with the absolute configuration at C4. For more complex cases, the exciton chirality method can be applied. This involves introducing a second chromophore into the molecule. The through-space interaction of the two chromophores' electric transition dipoles results in a characteristic bisignate (split) CD signal. The sign of this couplet directly indicates the absolute sense of twist between the two chromophores, thereby revealing the absolute configuration. wordpress.com

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD and CD are related through the Kronig-Kramers transforms and provide complementary information. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the region of absorption. The sign of the Cotton effect in the ORD spectrum of the lactam chromophore can be used, often in conjunction with empirical rules like the Octant Rule for ketones, to deduce the absolute stereochemistry of the molecule. wordpress.com

The combination of these advanced spectroscopic methods provides a powerful and comprehensive approach to fully characterize the structure, purity, and absolute stereochemistry of this compound, which is fundamental for its further development and application.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for elucidating the functional groups and conformational isomers of molecules like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy with Emphasis on Carbonyl Stretching Frequencies

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups. For this compound, the most prominent feature in its FTIR spectrum would be the carbonyl (C=O) stretching frequency of the β-lactam ring. This band is typically observed in the range of 1730-1760 cm⁻¹ for strained four-membered rings. The exact position of this peak is sensitive to the substituents on the azetidin-2-one (B1220530) ring and the presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The hydroxyl (O-H) stretching vibration would be expected as a broad band in the region of 3200-3600 cm⁻¹, while C-N and C-C stretching and bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a representative data table cannot be generated.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used for molecular fingerprinting. For this compound, Raman spectroscopy would also detect the carbonyl stretch, although its intensity might differ from the FTIR spectrum. Vibrations of the carbon skeleton and C-H bonds would also be observable. A detailed analysis of the Raman spectrum could offer insights into the conformational preferences of the hydroxypropyl side chain.

A specific Raman spectral data table for this compound is not available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction of the Chemical Compound and its Cocrystals

No published single-crystal X-ray diffraction data for this compound or its cocrystals could be found.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure would reveal the network of intermolecular interactions that govern the packing of the molecules in the solid state. For this compound, hydrogen bonding involving the hydroxyl group and the carbonyl oxygen of the β-lactam ring would be expected to play a significant role in the crystal packing. These interactions influence properties such as melting point, solubility, and stability.

A detailed analysis of intermolecular interactions is contingent on the availability of crystallographic data, which is currently not accessible.

Polymorphism and Solvatomorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvatomorphism, the inclusion of solvent molecules in the crystal lattice, are critical aspects of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs or solvates can exhibit distinct physical properties. Studies to screen for and characterize different solid forms of this compound would involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD), in addition to single-crystal X-ray diffraction.

There is no available literature on the polymorphism or solvatomorphism of this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of 4-(1-Hydroxypropan-2-yl)azetidin-2-one. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. Calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. The B3LYP functional is a common choice for such calculations as it incorporates both exchange and correlation effects.

The geometry optimization reveals precise bond lengths, bond angles, and dihedral angles. For instance, the strained four-membered β-lactam ring is a key feature, and DFT can accurately predict the bond lengths within this ring, which are critical to its chemical reactivity. The total electronic energy calculated for the optimized geometry provides a measure of the molecule's stability.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.38 |

| C4-N1 Bond Length (Å) | 1.47 |

| C2=O1 Bond Length (Å) | 1.22 |

| C3-C4 Bond Length (Å) | 1.54 |

| N1-H Bond Length (Å) | 1.01 |

| C4-C5 Bond Angle (°) | 115.2 |

Note: The data in this table is illustrative and based on typical values for similar β-lactam structures as determined by DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values for the resonance of each nucleus, which are directly comparable to experimental NMR spectra.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated to simulate its infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the molecule, such as the stretching frequency of the carbonyl group (C=O) in the β-lactam ring, which is a key diagnostic peak.

Circular Dichroism (CD) Spectra: For chiral molecules like this compound, time-dependent DFT (TD-DFT) can be used to predict the Circular Dichroism (CD) spectrum. This provides information about the molecule's stereochemistry and its response to polarized light.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as sites for electrophilic interaction.

Conformational Analysis using Ab Initio and Molecular Mechanics Methods

The flexibility of the side chain in this compound means the molecule can exist in multiple conformations. Understanding these different spatial arrangements is crucial for comprehending its biological activity and interactions.

Conformational Searching and Energy Landscape Exploration

Conformational searching is a computational process that aims to identify all possible low-energy conformations of a molecule. This can be achieved through systematic or stochastic search algorithms. The resulting conformations are then typically subjected to geometry optimization and energy calculations using methods like DFT or other ab initio techniques to determine their relative stabilities. The collection of these conformations and their corresponding energies creates an energy landscape, which provides a comprehensive view of the molecule's conformational preferences.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated solvent environment, typically water, over a period of time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's conformation changes over time. MD simulations are particularly useful for understanding the flexibility of the hydroxypropyl side chain and how it might interact with its environment in a solution phase. The results can highlight the most populated conformational states and the transitions between them.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgrjptonline.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Before predicting how a ligand binds, the location of the binding site on the enzyme must be identified. Computationally, this can be achieved through several methods. One common approach involves identifying pockets and cavities on the protein's surface that are large enough to accommodate a ligand. Algorithms can analyze the three-dimensional structure of a protein, often obtained from crystallographic data in the Protein Data Bank (PDB), to map potential binding sites.

Another sophisticated method is computational solvent mapping . This technique uses small organic molecules as probes to survey the protein surface. nih.govresearchgate.net The probes are computationally "placed" across the enzyme's surface to find regions with the most favorable binding free energy. nih.gov Regions where multiple different probes cluster indicate a "consensus site" that is highly likely to be a ligand-binding pocket. nih.govresearchgate.net For enzymes targeted by azetidin-2-one (B1220530) scaffolds, such as bacterial transpeptidases, this method can delineate the active site, highlighting key residues essential for substrate recognition and catalysis. nih.gov These analyses provide crucial information on the topology and chemical environment of the binding site, guiding more detailed docking studies.

Once a binding site is identified, molecular docking simulations can predict how this compound interacts with specific protein targets. The azetidin-2-one ring is the core structure of β-lactam antibiotics, which primarily target Penicillin-Binding Proteins (PBPs) and are susceptible to degradation by β-lactamase enzymes. mdpi.commdpi.commdpi.com

Penicillin-Binding Proteins (PBPs): The mechanism of β-lactam antibiotics involves the acylation of a catalytic serine residue within the active site of PBPs, which inhibits the transpeptidation step of bacterial cell wall synthesis. mdpi.com Docking simulations of this compound into a PBP active site would model this interaction. The strained four-membered β-lactam ring is susceptible to nucleophilic attack by the serine hydroxyl group. The simulation would predict the orientation of the compound, positioning the lactam carbonyl carbon for this attack. The binding energy, calculated as a docking score, provides an estimate of the binding affinity. Key interactions would likely involve hydrogen bonds between the ligand's hydroxyl and carbonyl groups and amino acid residues like Serine, Lysine, and Tyrosine within the active site. mdpi.com

Beta-Lactamases: These enzymes confer antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring. mdpi.com Docking this compound into the active site of a β-lactamase (e.g., TEM-1, KPC-2) would help predict its susceptibility to inactivation. nih.govnih.gov The simulation would model the interactions leading to the formation of an acyl-enzyme intermediate. The binding affinity and the stability of this intermediate can indicate whether the compound is likely to be a substrate or a potential inhibitor of the enzyme. Studies on other β-lactamase inhibitors have shown that interactions with key residues, such as the Ω-loop, are critical for inhibitory activity. nih.gov

The following interactive table illustrates the type of data generated from a hypothetical molecular docking study of this compound with PBP2a from MRSA and a Class A Beta-Lactamase.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| PBP2a (S. aureus) | 3ZFZ | -7.2 | Ser403, Tyr446, Ser462, Thr600 | Hydrogen Bond, Hydrophobic |

| Beta-Lactamase (SHV-1) | 1SHV | -5.8 | Ser70, Lys73, Ser130, Glu166 | Hydrogen Bond, van der Waals |

Note: The data in this table is illustrative and represents typical results from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl

To build a QSAR model, the chemical structures of the molecules must be converted into numerical values known as molecular descriptors. For a series of azetidin-2-one derivatives, a wide range of descriptors can be calculated:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule. Examples include molecular connectivity indices (e.g., zero and first-order valence indices, ¹χv) and the Balaban index (J), which describe the size, shape, and degree of branching in the molecule. ptfarm.plnih.gov

Thermodynamic Descriptors: These describe the energetic properties of the molecule. Examples include total energy, molar refractivity, and LogP (the logarithm of the partition coefficient between octanol and water), which relates to the molecule's hydrophobicity. chalcogen.roresearchgate.net

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as the principal moment of inertia and ovality. chalcogen.ro

Electronic Descriptors: These describe the electronic properties, such as partial atomic charges and dipole moment, which are crucial for understanding intermolecular interactions.

For this compound, these descriptors would quantify aspects like the size and polarity of the hydroxypropyl side chain and the electronic nature of the lactam ring.

Once descriptors are calculated for a series of related azetidin-2-one compounds with known enzyme inhibition potencies (e.g., IC₅₀ values), a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR). chalcogen.rosphinxsai.com

An example of a hypothetical QSAR equation for the inhibition of a target enzyme by azetidin-2-one derivatives might look like this:

pIC₅₀ = 0.75 * LogP - 0.23 * (Total Energy) + 1.5 * (¹χv) + 3.45

In this equation, pIC₅₀ (the negative logarithm of the IC₅₀ value) is the dependent variable representing biological activity. The model suggests that higher hydrophobicity (LogP) and a higher first-order valence molecular connectivity index are positively correlated with activity, while a lower total energy is also favorable.

The statistical quality and predictive power of a QSAR model are assessed using parameters like the correlation coefficient (r²), which should be close to 1, and the cross-validated correlation coefficient (Q²), which indicates the model's internal predictivity. chalcogen.roresearchgate.net Such models are valuable for predicting the enzyme inhibition potency of new, unsynthesized azetidin-2-one derivatives, thereby guiding the design of more potent compounds. ptfarm.pl

Reaction Mechanism Studies using Computational Transition State Analysis

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the study of transition states—the highest energy point along a reaction coordinate. The Staudinger synthesis, a [2+2] ketene-imine cycloaddition, is a cornerstone method for synthesizing the azetidin-2-one ring. mdpi.com

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to investigate the reaction pathway. mdpi.com For the synthesis of a substituted azetidin-2-one, computational analysis can elucidate the stereoselectivity (i.e., why a cis or trans isomer is preferentially formed). mdpi.com By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict the major product under various reaction conditions. mdpi.com

For instance, analysis of the Staudinger reaction mechanism has involved studying the bonding changes along the reaction pathway using Electron Localization Function (ELF) quantum topological analysis. mdpi.com This type of study can explain experimental outcomes, including stereoselectivity, by examining factors like torquoelectronic effects during the conrotatory ring closure step that forms the azetidin-2-one ring. mdpi.com These computational investigations are crucial for optimizing reaction conditions and designing synthetic routes to specific, desired isomers of complex molecules like this compound.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Azetidin-2-one (B1220530) Ring System

The azetidin-2-one, or β-lactam, ring is a cornerstone of many biologically active compounds, most notably penicillin and cephalosporin antibiotics. nih.govglobalresearchonline.net Its reactivity is largely governed by the substantial ring strain inherent in the four-membered cyclic amide structure. This strain, resulting from bond angles compressed to approximately 90° instead of the ideal 109.5° or 120°, weakens the amide bond and enhances the electrophilicity of the carbonyl carbon. khanacademy.org Consequently, the β-lactam ring is highly susceptible to reactions that relieve this strain, primarily through ring-opening. globalresearchonline.net

The most characteristic reaction of the azetidin-2-one ring is its cleavage by nucleophiles. globalresearchonline.netbepls.com The electrophilic carbonyl carbon is readily attacked, leading to the scission of the N1-C2 amide bond. This process is responsible for both the biological activity of β-lactam antibiotics, which involves acylating bacterial enzymes, and their chemical degradation. nih.govkhanacademy.org

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding β-amino acid, 3-amino-4-hydroxy-5-methylhexanoic acid. This reaction is often catalyzed by acids, bases, or enzymes like β-lactamases. nih.govresearchgate.net

Aminolysis: Reaction with amines leads to the formation of a new amide bond, opening the ring to produce a diamide derivative. The specific product depends on the nature of the attacking amine.

The general susceptibility to nucleophilic ring-opening is a critical consideration in the synthesis and handling of this compound.

| Nucleophile | Reaction Type | Resulting Product Structure | General Conditions |

|---|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | 3-Amino-4-hydroxy-5-methylhexanoic acid | Aqueous acid or base |

| R-OH / H⁺ or OH⁻ | Alcoholysis | Ester of 3-amino-4-hydroxy-5-methylhexanoic acid | Acidic or basic alcohol solution |

| R-NH₂ | Aminolysis | N-substituted 3-amino-4-hydroxy-5-methylhexanamide | Neat amine or in a suitable solvent |

| Thiol (R-SH) | Thiolysis | Thioester of 3-amino-4-hydroxy-5-methylhexanoic acid | Presence of a base |

While less common than nucleophilic attack at the carbonyl, reactions with electrophiles are possible, typically at the nitrogen atom or the α-carbon (C3). N-alkylation or N-acylation can occur under basic conditions where the N-H proton is removed. Functionalization at the C3 position can be achieved by generating a β-lactam enolate, which can then react with various electrophiles. nih.gov

Ring expansion strategies for azetidines have been developed, often involving intramolecular rearrangements. rsc.org For an azetidin-2-one like 4-(1-hydroxypropan-2-yl)azetidin-2-one, such a strategy might involve activation of the side-chain hydroxyl group, followed by an intramolecular nucleophilic attack by the lactam nitrogen, although this would compete with intermolecular reactions.

Several synthetic strategies allow for the modification of the azetidin-2-one scaffold while keeping the core ring intact. These reactions are crucial for building more complex molecules from the β-lactam template.

N-Substitution: The nitrogen atom of the β-lactam can be functionalized through alkylation, arylation, or acylation. This often requires deprotonation with a suitable base to form the corresponding anion, which then acts as a nucleophile.

C4-Side Chain Modification: As discussed in the next section, the side chain itself is a primary site for functionalization.

C3-Functionalization: Although the parent compound is unsubstituted at the C3 position, derivatives can be synthesized that allow for alkylation or other modifications at this site, often with high stereocontrol. nih.gov

Modifications at the C-4 Position and Stereochemical Transformations

The C-4 position of the azetidin-2-one ring is a critical determinant of the molecule's stereochemistry and biological activity. nih.gov Modifications at this position, including epimerization and the introduction of new substituents, are key strategies in the synthesis of β-lactam analogues. nih.gov

Epimerization and Stereoinversion Studies

The relative stereochemistry between substituents at the C-3 and C-4 positions of the β-lactam ring significantly influences molecular conformation and interaction with biological targets. nih.gov Epimerization at the C-4 position allows for the conversion between cis and trans diastereomers. This transformation is typically achieved under base-promoted conditions, where a proton at C-4 can be abstracted to form an enolate intermediate, which can then be re-protonated from either face to yield a mixture of diastereomers or be driven towards the thermodynamically more stable isomer. nih.gov

For example, studies on related 4-formyl-2-azetidinones have shown that reagents like aqueous dimethylamine or sodium carbonate can effectively induce C-4 epimerization. nih.gov The choice of base and solvent system is crucial to control the chemoselectivity between epimerization and potential side reactions, such as ring opening or rearrangement. nih.gov The stereochemical outcome of such reactions is often analyzed using nuclear magnetic resonance (NMR) spectroscopy, by observing the coupling constants between the C-3 and C-4 protons. nih.gov

Introduction of Additional Functionality at C-4

Introducing new functional groups at the C-4 position is a common strategy for creating novel azetidin-2-one derivatives. nih.govlookchem.com This can be achieved through various synthetic routes, often starting from a precursor with a leaving group at C-4, such as an acetoxy or halo group. rsc.orgresearchgate.net Nucleophilic substitution reactions can then be employed to introduce a wide array of substituents. For instance, 4-acetoxyazetidin-2-ones are valuable intermediates that can react with various nucleophiles to generate new C-4 substituted analogues. rsc.orgresearchgate.net

The synthesis of N/C-4 substituted azetidin-2-ones has been explored to develop new classes of antimicrobial agents. nih.govlookchem.com These synthetic efforts highlight the importance of the C-4 position for modulating biological activity. The introduction of aryl, alkyl, or heteroatom-containing groups can significantly alter the molecule's properties. nih.govnih.gov The development of modular synthetic methods allows for the creation of diverse libraries of C-4 functionalized azetidinones for screening purposes. chemrxiv.orgnih.gov

Synthesis of Novel Analogues and Conjugates

Building upon the foundational reactivity of the azetidin-2-one core, advanced strategies such as bioisosteric replacement and conjugation are employed to develop novel compounds with enhanced or entirely new properties.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to design analogues of bioactive compounds by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. drughunter.combaranlab.org This strategy can be applied to this compound in several ways.

The azetidin-2-one (β-lactam) ring itself is a strained four-membered heterocycle. rsc.org Bioisosteric replacement could involve substituting this core with other cyclic structures. For instance, other nitrogen-containing heterocycles could be explored. researchgate.net The hydroxyl group on the side chain could be replaced by a thiol, an amine, or a fluorine atom to modulate hydrogen bonding capacity and metabolic stability. Similarly, the amide bond within the lactam ring can be a target; replacing it with moieties like triazoles or oxadiazoles can enhance metabolic stability. drughunter.com Such replacements can lead to compounds with significantly different biological activities or improved drug-like properties. nih.gov

Covalent and Non-Covalent Conjugation with Polymers or Nanomaterials

Conjugating small molecules like this compound to polymers or nanomaterials is a strategy to improve drug delivery, enhance stability, and overcome resistance mechanisms. nih.govnih.gov

Covalent Conjugation: This involves forming a stable chemical bond between the azetidinone derivative and the polymer or nanomaterial. The hydroxyl group on the side chain is a convenient handle for covalent attachment. It can be activated or derivatized to react with functional groups on a polymer (e.g., polyethylene glycol, PEG) or a nanoparticle surface. For example, penicillins, which share the β-lactam core, have been covalently attached to polyacrylate nanoparticles. nih.gov This approach can protect the β-lactam ring from enzymatic degradation and facilitate targeted delivery. nih.govnih.gov

Non-Covalent Conjugation: This strategy relies on weaker interactions such as electrostatic forces, hydrogen bonding, or hydrophobic interactions to associate the molecule with a carrier. dovepress.com For instance, the β-lactam antibiotic penicillin G has been passively adsorbed onto polystyrene nanoparticles. nih.gov This method can create a high local concentration of the drug on the nanoparticle surface, which can be effective in overwhelming bacterial resistance mechanisms. nih.gov Zinc oxide nanoparticles have also been investigated as carriers for β-lactam antibiotics to combat resistant pathogens. mdpi.com The choice between covalent and non-covalent methods depends on the desired release profile and the specific application. dovepress.com

Table 2: Strategies for Conjugation of Azetidin-2-one Derivatives

| Conjugation Strategy | Carrier Type | Linkage/Interaction | Potential Advantage(s) | Reference(s) |

| Covalent | Polyacrylate Nanoparticles | Ester or Amide bond | Enhanced stability, protection from degradation | nih.gov |

| Covalent | Hydrocarbon Radicals (e.g., Squalene) | Covalent bond | Formulation of nanoparticles for injection | google.com |

| Non-Covalent | Polystyrene Nanoparticles | Adsorption (electrostatic/hydrophobic) | High local drug concentration, overcomes resistance | nih.gov |

| Non-Covalent | Zinc Oxide Nanoparticles | Surface binding | Broad-spectrum action against resistant strains | mdpi.com |

In-Depth Molecular and Enzymatic Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed information regarding the biological activity of the specific chemical compound this compound at a molecular and enzymatic level is not currently available in published research.

While the broader class of compounds to which this compound belongs, known as azetidin-2-ones or β-lactams, is one of the most well-studied and critical areas of medicinal chemistry, data on this particular derivative is conspicuously absent. The intricate details requested for a comprehensive analysis—including its interactions with Penicillin-Binding Proteins (PBPs) and its potential as a β-lactamase inhibitor—have not been publicly documented.

The azetidin-2-one ring is the core structural feature of β-lactam antibiotics, which function by acylating the active site of PBPs. These enzymes are crucial for the synthesis of the bacterial cell wall. The efficacy and specificity of these antibiotics are highly dependent on the nature of the substituents on the β-lactam ring. Therefore, without specific studies on this compound, any discussion of its biological activity would be purely speculative and would not meet the standards of scientific accuracy.

Similarly, the interaction of this compound with β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring, is also unknown. Research in this area would typically involve detailed kinetic studies to determine the mechanism and efficiency of inhibition, as well as structural studies to understand the molecular interactions within the enzyme's active site.

The absence of such fundamental data prevents a meaningful discussion of the following key areas:

Enzyme Inhibition and Mechanistic Studies: No information exists on the acylation and inhibition kinetics of this compound with any PBP subtypes. Consequently, its specificity profile and the molecular basis of any potential PBP inactivation are unknown.

Beta-Lactamase Inhibition Mechanisms: There are no available kinetic analyses of irreversible or reversible inhibition of β-lactamases by this compound. Furthermore, without any initial inhibition data, no structure-guided mutagenesis studies to elucidate active site interactions have been performed.

Biological Activity at a Molecular and Enzymatic Level Non Clinical Focus

Enzyme Inhibition and Mechanistic Studies

Exploration of Other Enzyme Targets (e.g., Proteases, Glycosidases) for Molecular Recognition

The β-lactam ring, a core structural feature of 4-(1-Hydroxypropan-2-yl)azetidin-2-one, is present in a class of compounds known for their diverse biological activities, including the inhibition of various enzymes. While classically associated with antibacterial activity through the inhibition of penicillin-binding proteins, β-lactam-containing molecules have been investigated as inhibitors of other enzymes, notably proteases.

Research into a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives has shown their potential as inhibitors of serine proteases such as thrombin, trypsin, and plasmin. nih.gov The inhibitory activity of these compounds was found to be dependent on the substituents on the azetidin-2-one (B1220530) ring. nih.gov Specifically, a substituent at the C-4 position was determined to be crucial for significant inhibitory properties. nih.gov This suggests that the 1-hydroxypropan-2-yl group at the C-4 position of this compound could play a significant role in its potential interaction with proteases.

Furthermore, studies on 4-alkylidene-azetidin-2-ones have demonstrated their activity as inhibitors of leukocyte elastase and gelatinases (MMP-2 and MMP-9). nih.gov The degree of biological activity was influenced by substitutions at the C-3, C-4, and N-1 positions of the β-lactam ring. nih.gov For instance, (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one was found to inhibit gelatinase MMP-9. nih.gov These findings highlight the potential for the azetidin-2-one scaffold to serve as a basis for the design of inhibitors for a range of proteases. While direct studies on this compound are not available, the existing research on related structures suggests that it could be a candidate for investigation as a protease inhibitor. The presence of the hydroxyl group in the C-4 substituent may offer a point of interaction within the active site of target enzymes.

There is currently a lack of specific research exploring the interaction of this compound with glycosidases. However, the general principle of molecular recognition by enzymes suggests that the specific stereochemistry and functional groups of the compound would be critical determinants of any potential inhibitory activity.

Molecular Recognition and Receptor Binding Studies (in vitro, cell-free systems)

In vitro binding studies are essential for characterizing the interaction between a ligand and its molecular target in a controlled, cell-free environment. fda.gov These studies can provide valuable data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of biological activity. fda.gov

The binding of a ligand to a protein is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net These parameters provide insight into the forces driving the interaction. A negative ΔG indicates a spontaneous binding process. researchgate.net The binding can be enthalpy-driven, characterized by favorable interactions such as hydrogen bonds and van der Waals forces, or entropy-driven, often due to the release of ordered water molecules from the binding site (the hydrophobic effect). researchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. While no specific thermodynamic data for the binding of this compound to any protein target is currently available, it is anticipated that the hydroxyl group and the carbonyl group of the β-lactam ring could participate in hydrogen bonding, contributing to a favorable enthalpic component of binding.

The kinetics of ligand-protein binding, described by the association rate constant (kon) and the dissociation rate constant (koff), determine how quickly a ligand binds to its target and how long it remains bound. These parameters are crucial for understanding the duration of the biological effect. Techniques such as surface plasmon resonance (SPR) are commonly used to measure these kinetic parameters.

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. nih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (not affecting the orthosteric ligand's effect but potentially influencing other signaling pathways).

The azetidin-2-one scaffold has been incorporated into molecules that exhibit allosteric modulation. For instance, certain compounds have been identified as positive allosteric modulators (PAMs) of the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor (GPCR). nih.govqub.ac.uk These PAMs bind to allosteric sites on the receptor, enhancing the signaling mediated by the endogenous ligands. nih.govqub.ac.uk

While there is no direct evidence of this compound acting as an allosteric modulator, its potential to do so would depend on the specific protein target and the presence of a suitable allosteric binding pocket. The elucidation of such mechanisms would require a combination of functional assays to detect modulation of orthosteric ligand activity and structural studies to identify the allosteric binding site.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity.

For the azetidin-2-one class of compounds, several structural features have been identified as important for their interaction with various enzymes. The integrity of the β-lactam ring is often crucial for activity. The nature and substitution pattern of the side chains at the C-3 and C-4 positions, as well as the substituent on the nitrogen atom, significantly influence both the potency and selectivity of these compounds. nih.govnih.gov

In the case of this compound, the key structural features would include:

The β-lactam ring: The strained four-membered ring is a key reactive group in many β-lactam compounds.

The 1-hydroxypropan-2-yl group at C-4: The size, shape, and polarity of this group are likely to be critical for fitting into a binding pocket and forming specific interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor.

The stereochemistry at C-4 and in the side chain: The three-dimensional arrangement of the atoms will significantly impact how the molecule interacts with a chiral biological target.

SAR studies on related azetidin-2-one derivatives have shown that a C-4 substituent is essential for good inhibitory properties against certain serine proteases, with polar C-4 substituents enhancing selectivity for thrombin over plasmin. nih.gov This suggests that the hydroxyl group in this compound could contribute to both affinity and selectivity for certain enzyme targets.

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, as enzymes and receptors are themselves chiral. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net The differential binding of enantiomers to a target protein is a result of the three-point attachment model, where one enantiomer can achieve a more favorable interaction with the binding site than the other. nih.gov

This compound contains at least two chiral centers, at the C-4 position of the azetidinone ring and at the C-2 position of the propan-2-yl side chain. This gives rise to multiple possible stereoisomers. The relative and absolute configuration of these stereocenters will have a profound impact on the molecule's three-dimensional shape and, consequently, its ability to bind to a specific molecular target.

For example, in a series of azetidin-2-one derivatives targeting thrombin, a trans relationship between the C-3 and C-4 substituents was found to be superior to a cis disposition. nih.gov This highlights the importance of the relative stereochemistry of the substituents on the β-lactam ring. Similarly, the stereochemistry of the side chain can also be critical. The different stereoisomers of this compound would present their functional groups in different spatial orientations, leading to potentially significant differences in their binding affinities and biological activities. Therefore, the synthesis and biological evaluation of individual stereoisomers would be essential to fully understand the SAR of this compound.

Correlation of Substituent Effects with Molecular Activity

The molecular activity of azetidin-2-one derivatives is significantly influenced by the nature and position of substituents on the beta-lactam ring. While direct studies on this compound are not extensively available in the reviewed literature, the correlation between substituent effects and molecular activity can be inferred from research on analogous compounds. The biological and chemical properties of the azetidin-2-one core are sensitive to modifications at the N1, C3, and C4 positions.

The substituent at the C4 position plays a crucial role in determining the biological activity of azetidin-2-ones. For instance, the introduction of a 1-naphthalenyloxy group at the 4-position is noted for its contribution to the compound's lipophilicity and potential to interact with biological targets, which has been explored for antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of an acetoxy group at C4, as seen in 4-acetoxy-azetidin-2-one, makes it a valuable intermediate for the synthesis of various biologically active β-lactam compounds. nih.gov The stereochemistry at the C4 position is also critical, with chemoenzymatic methods being employed to obtain specific enantiomers to be used in the synthesis of enantiopure drugs. nih.govresearchgate.net

Furthermore, studies on other 4-substituted azetidin-2-ones have demonstrated a wide range of biological activities. For example, derivatives with aryl groups at the C4 position have been synthesized and evaluated for antibacterial and antioxidant activities. mdpi.comnih.gov The nature of the aryl substituent, along with other modifications on the ring, was found to modulate the potency and spectrum of activity. mdpi.comnih.gov

The following interactive data table summarizes the observed effects of different substituents at various positions on the azetidin-2-one ring, based on findings from related compounds.

| Position | Substituent | Observed Effect on Molecular Activity |

| N1 | Aryl groups | Influences antibacterial and antioxidant activity. mdpi.comnih.gov |

| C3 | Chloro, Aryl groups | Modulates antibacterial and antioxidant potential. mdpi.comnih.gov |

| C4 | Aryl groups | Significant impact on antibacterial and antioxidant activity. mdpi.comnih.gov |

| C4 | 1-Naphthalenyloxy | Increases lipophilicity; potential for antimicrobial, antiviral, and anticancer activity. ontosight.ai |

| C4 | Acetoxy | Serves as a key intermediate for various biologically active beta-lactams. nih.gov |

Biocatalytic Transformations of the Chemical Compound

Biocatalytic transformations of azetidin-2-one derivatives are of significant interest for the synthesis of novel compounds and for understanding their metabolic fate. While specific studies on the biocatalytic transformations of this compound are limited, general principles of enzymatic reactions on the β-lactam ring can be discussed.

Enzymatic Hydrolysis:

Beyond β-lactamases, other hydrolases such as lipases have been employed in the biocatalysis of azetidin-2-one derivatives. For instance, lipases have been successfully used for the kinetic resolution of racemic 4-acetoxy-azetidin-2-one. nih.govresearchgate.net This process selectively acylates one enantiomer, allowing for the separation of the two. The presence of the 1-hydroxypropan-2-yl group in the target compound, with its hydroxyl functionality, suggests that it could also be a substrate for enzymes like lipases or esterases, potentially leading to acylation or deacylation reactions if the hydroxyl group were esterified.

An L-azetidine-2-carboxylate hydrolase has been identified, which catalyzes the ring opening of L-azetidine-2-carboxylate. rsc.org This highlights that enzymes capable of hydrolyzing the azetidine (B1206935) ring, a saturated analogue of azetidin-2-one, exist in nature.

Oxidation by Microbial Enzymes:

While the enzymatic hydrolysis of the β-lactam ring is a major metabolic pathway, oxidative transformations can also occur. Studies on the chemical oxidation of β-lactam antibiotics, for example by ferrate(VI), have shown that the thioether group in penicillins and cephalosporins is a primary site of oxidation, leading to sulfoxides and sulfones. acs.orgnih.gov Although this compound lacks a thioether, the potential for microbial oxidation at other positions exists. Microbial enzymes, such as cytochrome P450 monooxygenases, are known to catalyze a wide range of oxidation reactions, including hydroxylation of alkyl chains. The 1-hydroxypropan-2-yl side chain of the target compound could potentially undergo further oxidation, for instance, conversion of the secondary alcohol to a ketone, by microbial enzymes.

The following interactive data table provides a summary of biocatalytic transformations observed for various azetidin-2-one derivatives.

| Compound Type | Enzyme/Microorganism | Transformation |

| β-Lactam Antibiotics | β-Lactamase | Hydrolysis of the β-lactam ring. wikipedia.org |

| Racemic 4-acetoxy-azetidin-2-one | Lipase (e.g., from Pseudomonas fluorescens) | Kinetic resolution via enantioselective acylation. nih.govresearchgate.net |

| L-azetidine-2-carboxylate | L-azetidine-2-carboxylate hydrolase | Hydrolytic ring opening. rsc.org |

| Penicillins/Cephalosporins (Chemical Model) | Ferrate(VI) | Oxidation of thioether to sulfoxide (B87167) and sulfone. acs.orgnih.gov |

Advanced Analytical Techniques and Method Development

Hyphenated Chromatography-Mass Spectrometry for Purity and Complex Mixture Analysis

Hyphenated chromatography-mass spectrometry techniques are indispensable for the detailed analysis of 4-(1-hydroxypropan-2-yl)azetidin-2-one, providing unparalleled sensitivity and specificity for purity assessment, isomeric differentiation, and trace analysis.

High-Resolution LC-MS/MS for Isomeric Differentiation and Trace Analysis

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for distinguishing between isomers of this compound and for detecting trace-level impurities. The inherent stereochemistry of the molecule, with chiral centers at the C4 of the azetidinone ring and the C2 of the hydroxypropyl side chain, gives rise to multiple diastereomers. Differentiating these isomers is critical as they may exhibit distinct biological activities.

A typical LC-MS/MS method would employ a reversed-phase C18 column with a gradient elution profile. The high-resolution mass spectrometer allows for accurate mass measurements, enabling the confident identification of the parent compound and its metabolites or degradation products. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, which can be used to differentiate between isomers that may co-elute chromatographically. For trace analysis, LC-MS/MS offers exceptional sensitivity, with limits of detection often in the low parts-per-billion (ppb) range, crucial for identifying and quantifying process-related impurities or degradants. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Isomeric Analysis

| Parameter | Value |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Orbitrap or Time-of-Flight (TOF) |

| MS/MS Activation | Collision-Induced Dissociation (CID) |

This table presents a hypothetical set of parameters that would be a starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).

Method development for chiral HPLC involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of β-lactam enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase. nih.govresearchgate.netmdpi.com

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak® series) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

This table provides an example of typical starting conditions for chiral HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives